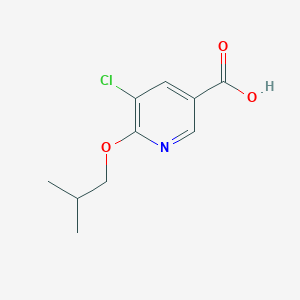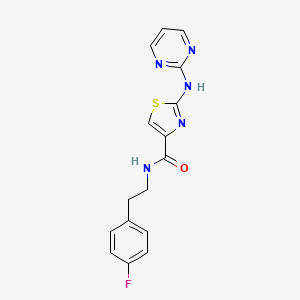![molecular formula C23H16ClN7O4 B2886796 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170500-05-6](/img/structure/B2886796.png)
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It has been mentioned in the context of preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions . For instance, one of the reactions involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray diffraction . The resolution of the structure obtained from this method was 1.49 Å . The structure was found to be asymmetric with a monomer stoichiometry .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . One of the reactions involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 428.915 Da and a formula of C21 H25 Cl N6 O2 . The compound is non-polymer and has an atom count of 55 .Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound has shown promise in cancer research due to its potential to inhibit protein kinases like Akt . Akt plays a crucial role in cell proliferation and survival, and its deregulation is often implicated in cancer. By inhibiting Akt, this compound could be used to study cancer cell metabolism and potentially develop new cancer therapies.
Drug Metabolism and Pharmacokinetics (DMPK) Studies
The compound has demonstrated good preclinical DMPK properties . This makes it a valuable tool for studying how drugs are metabolized and processed in the body, which is crucial for the development of new medications with optimal absorption, distribution, metabolism, and excretion profiles.
Pharmacodynamic Studies
In pharmacodynamic studies, the compound has shown the ability to modulate biomarkers of signaling through Akt in vivo . This suggests that it can be used to understand the dynamic effects of drug action and the body’s response, particularly in the context of tumor growth and cancer treatment.
Antitumor Agent Development
The compound’s ability to inhibit tumor growth in breast cancer xenograft models indicates its potential as an antitumor agent . It could be used to explore new therapeutic strategies that target specific pathways involved in cancer cell growth and survival.
Cell Signaling Pathway Analysis
Given its role in affecting Akt phosphorylation, the compound can be used to dissect cell signaling pathways . This can help in understanding the complex network of signals that govern cellular functions and how their dysregulation leads to diseases like cancer.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of Akt and downstream biomarkers .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is involved in promoting cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . .
Result of Action
The inhibition of PKB by the compound leads to a decrease in the phosphorylation of Akt and downstream biomarkers . This can result in the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model .
Eigenschaften
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN7O4/c1-12-8-19(26-21(32)13-2-7-17-18(9-13)35-11-34-17)31(29-12)23-27-20-16(22(33)28-23)10-25-30(20)15-5-3-14(24)4-6-15/h2-10H,11H2,1H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDCIECMDVISDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(C=NN5C6=CC=C(C=C6)Cl)C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886716.png)
![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)
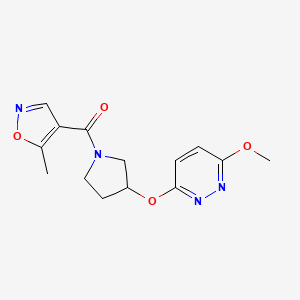
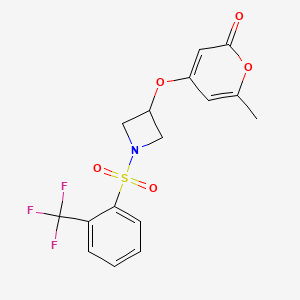
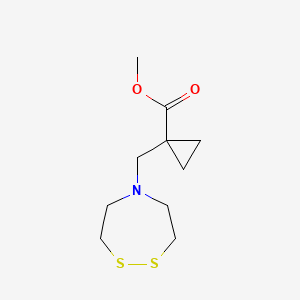
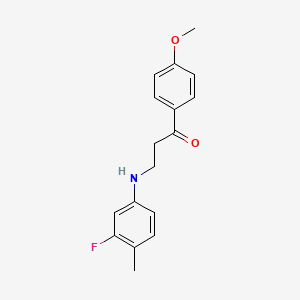


![2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride](/img/structure/B2886730.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)
